Cas no 1011657-07-0 (3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine)
![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine structure](https://www.kuujia.com/scimg/cas/1011657-07-0x500.png)
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine
- Pyridine, 3-[[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]-
- 2-benzyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
- 2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- F0594-2822
- 1011657-07-0
- AKOS024585835
-
- Inchi: 1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2
- InChI Key: FEUIXEFOMAFCCA-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1CSC1=NN=C(CC2=CC=CC=C2)O1
Computed Properties
- Exact Mass: 283.07793322g/mol
- Monoisotopic Mass: 283.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.1Ų
- XLogP3: 3
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 486.6±55.0 °C(Predicted)
- pka: 4.37±0.10(Predicted)
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0594-2822-4mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-3mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-25mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-10mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-2μmol |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-1mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-5mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-20μmol |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-2mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-15mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0): A Comprehensive Overview of Its Properties and Applications
The compound 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a 1,3,4-oxadiazole core linked to a pyridine moiety via a sulfanyl bridge, makes it a versatile building block for various applications. This article delves into the chemical properties, synthesis, and potential uses of this compound, while also addressing frequently asked questions and trending topics in the scientific community.
One of the most notable features of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is its heterocyclic framework, which is a common motif in pharmaceuticals and agrochemicals. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and stability, making it an attractive scaffold for drug design. Meanwhile, the pyridine ring contributes to the compound's basicity and ability to participate in hydrogen bonding, which is crucial for biological activity. Researchers are particularly interested in how these structural elements influence the compound's reactivity and potential applications.
In recent years, the demand for sulfur-containing heterocycles like 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has surged due to their role in developing new antimicrobial agents and anticancer drugs. The sulfanyl group in this compound can act as a nucleophile or a leaving group, enabling diverse chemical transformations. This versatility has led to its exploration in click chemistry and bioconjugation, which are hot topics in modern synthetic chemistry. Additionally, the compound's potential as a ligand in coordination chemistry is being investigated, with implications for catalysis and material science.
The synthesis of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with a pyridine derivative bearing a reactive methylene group. This process highlights the importance of sulfur-based coupling reactions in organic synthesis. Researchers are also exploring greener synthetic routes, such as microwave-assisted synthesis and catalyst-free conditions, to improve efficiency and reduce environmental impact. These advancements align with the growing emphasis on sustainable chemistry and green synthesis in the scientific community.
Beyond its synthetic utility, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has shown promise in drug discovery. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate enzyme activity and interact with biological targets is a subject of ongoing research. Furthermore, the compound's fluorescence properties are being explored for applications in bioimaging and sensor development, which are rapidly evolving fields.
In the context of material science, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is being investigated for its potential in designing organic semiconductors and luminescent materials. Its conjugated system and electron-rich heterocycles make it suitable for optoelectronic applications, such as OLEDs and solar cells. The compound's thermal stability and film-forming ability are also being evaluated for use in advanced coatings and nanomaterials.
As the scientific community continues to explore the potential of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine, questions about its toxicity profile, scalable synthesis, and commercial availability are frequently raised. Addressing these concerns is essential for its adoption in industrial and pharmaceutical applications. Additionally, the compound's role in combinatorial chemistry and high-throughput screening is gaining traction, as researchers seek to accelerate drug discovery and materials development.
In conclusion, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0) is a multifaceted compound with significant potential in medicinal chemistry, material science, and synthetic organic chemistry. Its unique structural features and diverse applications make it a valuable subject of study for researchers and industry professionals alike. By staying abreast of the latest developments and addressing key challenges, the scientific community can unlock the full potential of this intriguing molecule.
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